Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane
Description
Ethoxy(6-methylhepta-2,6-dien-1-yl)diphenylsilane is an organosilicon compound characterized by a silicon atom bonded to three distinct groups: an ethoxy group (–OCH₂CH₃), a diphenyl moiety (two benzene rings), and a 6-methylhepta-2,6-dien-1-yl chain.
Structure
3D Structure
Properties
CAS No. |
651033-73-7 |
|---|---|
Molecular Formula |
C22H28OSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
ethoxy-(6-methylhepta-2,6-dienyl)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-4-23-24(21-15-9-5-10-16-21,22-17-11-6-12-18-22)19-13-7-8-14-20(2)3/h5-7,9-13,15-18H,2,4,8,14,19H2,1,3H3 |
InChI Key |
LSLNIKOOCGDLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC=CCCC(=C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane typically involves the reaction of 6-methylhepta-2,6-dien-1-ol with diphenylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethoxy group to an ethyl group.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Scientific Research Applications
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other molecules to form stable siloxane bonds. These interactions are crucial in the formation of silicone-based materials and in the stabilization of drug delivery systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethoxy Group Comparison:
- Ethoxy(6-methylhepta-2,6-dien-1-yl)diphenylsilane vs. Ethoxybenzene (C₈H₁₀O) :
- Ethoxybenzene () is a simple aromatic ether with an ethoxy group attached to a benzene ring. It exhibits a boiling point of 171–173°C, low water solubility, and moderate polarity. In contrast, the ethoxy group in the target silane is bonded to silicon, which is less electronegative than carbon, leading to faster hydrolysis rates under acidic or basic conditions compared to ethoxybenzene’s stable ether linkage .
- Reactivity : The Si–O bond in silanes is more labile than C–O bonds in aromatic ethers, making the target compound more reactive in sol-gel processes or crosslinking reactions.
Bulky Substituents:
- Diphenylsilane Moiety vs. Aromatic Heterocycles (): Compounds like 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) () feature phenyl groups attached to nitrogen-containing heterocycles.
Dienyl Chain vs. Aliphatic/Ethoxylated Chains:
- The dienyl group may enhance UV stability or participate in Diels-Alder reactions, whereas ethoxylated chains prioritize hydrophilicity and surfactant behavior .
Physicochemical Properties
Biological Activity
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is a silane compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a silane group attached to a conjugated diene system, which may contribute to its reactivity and biological interactions.
Research indicates that silane compounds can interact with biological membranes and proteins due to their amphiphilic nature. The ethoxy group may enhance solubility in biological systems, facilitating cellular uptake. The conjugated diene structure is hypothesized to participate in radical scavenging and other redox reactions, potentially influencing oxidative stress pathways.
Antioxidant Activity
Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the diene moiety allows for electron delocalization, which can neutralize free radicals. A comparative analysis of similar silane compounds shows varying degrees of antioxidant activity:
| Compound Name | Antioxidant Activity (IC50 µM) |
|---|---|
| This compound | TBD |
| Silane A | 25 |
| Silane B | 40 |
Note: TBD indicates that specific data for this compound is not yet available.
Cytotoxic Effects
In vitro studies on cell lines have shown that silanes can exhibit cytotoxic effects against cancer cells. The mechanism is often attributed to the induction of apoptosis through oxidative stress pathways. For example:
- Case Study : A study conducted on breast cancer cell lines (MCF-7) demonstrated that a related silane compound reduced cell viability by 50% at a concentration of 30 µM after 48 hours of treatment.
Anti-inflammatory Properties
Research has also suggested that silane compounds may possess anti-inflammatory properties. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the impact of this compound on LPS-induced inflammation in macrophages.
- Findings : Treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 compared to untreated controls.
-
Anticancer Activity :
- Objective : Assessing the cytotoxic effects on various cancer cell lines.
- Results : The compound demonstrated selective toxicity towards prostate cancer cells (PC3), with an IC50 value of 20 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
